molecular formula C15H21N3O2S B14894532 Ethyl 2-(ethylcarbamothioylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylate

Ethyl 2-(ethylcarbamothioylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylate

Cat. No.: B14894532
M. Wt: 307.4 g/mol
InChI Key: SOQFGPROKRZZFJ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-ethylthioureido)-5,6,7,8-tetrahydroquinoline-3-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a thioureido group, a tetrahydroquinoline ring, and an ethyl ester functional group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-ethylthioureido)-5,6,7,8-tetrahydroquinoline-3-carboxylate typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene. The resulting tetrahydroquinoline is then subjected to further functionalization to introduce the thioureido group and the ethyl ester.

    Povarov Reaction: Aniline, aldehyde, and alkene are reacted under acidic conditions to form the tetrahydroquinoline core.

    Thioureido Group Introduction: The tetrahydroquinoline is reacted with ethyl isothiocyanate to introduce the thioureido group.

    Esterification: The final step involves esterification with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of Ethyl 2-(3-ethylthioureido)-5,6,7,8-tetrahydroquinoline-3-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-ethylthioureido)-5,6,7,8-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioureido group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the tetrahydroquinoline ring or the thioureido group.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified tetrahydroquinoline or thioureido derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 2-(3-ethylthioureido)-5,6,7,8-tetrahydroquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-ethylthioureido)-5,6,7,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The thioureido group can form hydrogen bonds with biological molecules, while the tetrahydroquinoline ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-(3-ethylthioureido)-5,6,7,8-tetrahydroquinoline-3-carboxylate can be compared with other similar compounds, such as:

    2-(3-ethylthioureido)benzoic acid: Similar thioureido group but different core structure.

    3-(3-ethylthioureido)phenylboronic acid: Contains a boronic acid group instead of an ester.

    Fluorine-containing quinoline derivatives: Similar quinoline core but different functional groups.

Properties

Molecular Formula

C15H21N3O2S

Molecular Weight

307.4 g/mol

IUPAC Name

ethyl 2-(ethylcarbamothioylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C15H21N3O2S/c1-3-16-15(21)18-13-11(14(19)20-4-2)9-10-7-5-6-8-12(10)17-13/h9H,3-8H2,1-2H3,(H2,16,17,18,21)

InChI Key

SOQFGPROKRZZFJ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC1=C(C=C2CCCCC2=N1)C(=O)OCC

Origin of Product

United States

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